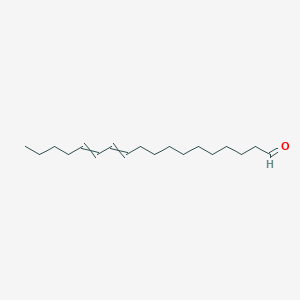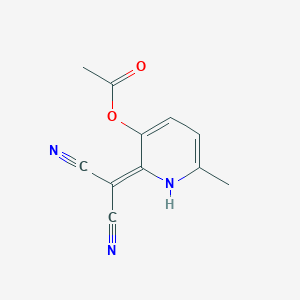
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dicyanomethylidene group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate typically involves the reaction of a suitable pyridine derivative with dicyanomethane and acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dicyanomethylidene group to a more reduced form, such as a cyano group.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced cyano derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mécanisme D'action
The mechanism of action of 2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate involves its interaction with specific molecular targets and pathways. The dicyanomethylidene group is known to participate in electron transfer processes, which can modulate the activity of enzymes and receptors. Additionally, the acetate group can undergo hydrolysis to release acetic acid, which may further influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dicyanomethylidene)-5-methyl-6-phenyl-1,2-dihydropyridine-3,4-dicarbonitrile
- 2-(Dicyanomethylidene)-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules .
Propriétés
Numéro CAS |
93093-66-4 |
|---|---|
Formule moléculaire |
C11H9N3O2 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
[2-(dicyanomethylidene)-6-methyl-1H-pyridin-3-yl] acetate |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-4-10(16-8(2)15)11(14-7)9(5-12)6-13/h3-4,14H,1-2H3 |
Clé InChI |
ADVWDDFTDUNRBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=C(C#N)C#N)N1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
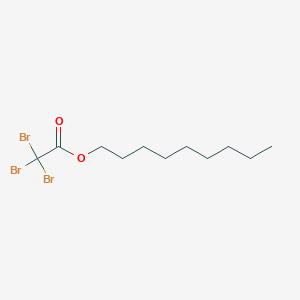
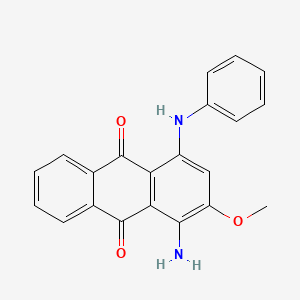
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
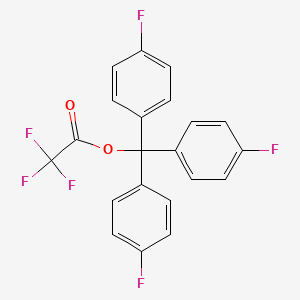

![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
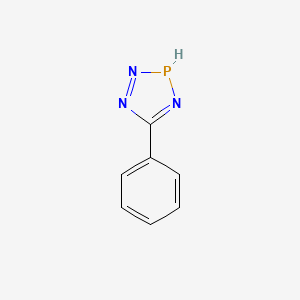
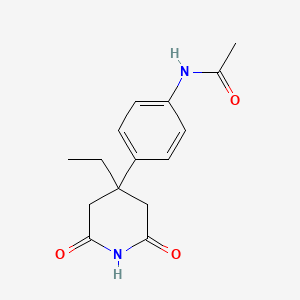
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
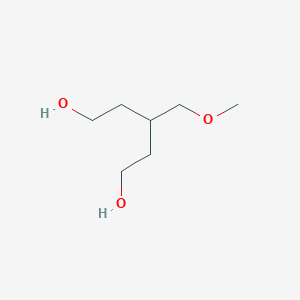
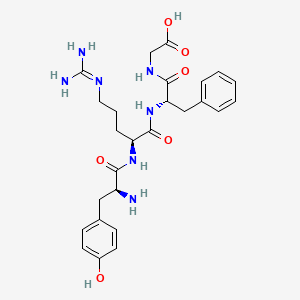
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
